

Technical Support Center: SRA880 and Potential Off-Target Effects

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Compound of Interest

Compound Name: SRA880

Cat. No.: B1662450

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **SRA880**, a selective somatostatin sst(1) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **SRA880**?

A1: **SRA880** is a selective antagonist with high affinity for the human somatostatin sst(1) receptor.^[1] It acts as a competitive antagonist at this receptor.^[1]

Q2: Are there any known off-target interactions for **SRA880**?

A2: Yes, in vitro studies have identified a significant off-target interaction with the human dopamine D4 receptor.^[1] **SRA880** displays significantly lower affinity for other somatostatin receptor subtypes (sst(2), sst(3), sst(4), and sst(5)) and a wide range of other neurotransmitter receptors.^[1]

Q3: What is the significance of the off-target binding to the dopamine D4 receptor?

A3: The interaction with the dopamine D4 receptor is a critical consideration for researchers using **SRA880**. Depending on the experimental system and the concentration of **SRA880** used,

this off-target activity could lead to confounding results or unexpected physiological effects. Dopamine D4 receptors are involved in various neurological processes, and their modulation can impact signaling pathways distinct from those regulated by the sst(1) receptor.

Troubleshooting Guide

Issue: Unexpected or contradictory results in my experiment when using **SRA880**.

Potential Cause 1: Off-target effects at the dopamine D4 receptor.

- Troubleshooting Steps:
 - Review **SRA880** Concentration: Compare the concentration of **SRA880** used in your experiment to the binding affinities for both the sst(1) and dopamine D4 receptors (see Table 1). If the concentration is high enough to significantly occupy the D4 receptor, off-target effects are likely.
 - Use a Dopamine D4 Selective Antagonist: To confirm if the unexpected effects are mediated by the D4 receptor, consider running a control experiment with a selective D4 antagonist that does not interact with the sst(1) receptor.
 - Lower **SRA880** Concentration: If experimentally feasible, reduce the concentration of **SRA880** to a range where it is selective for the sst(1) receptor with minimal D4 receptor occupancy.

Potential Cause 2: **SRA880** is acting as an antagonist at the sst(1) receptor as intended, but this is leading to unforeseen downstream consequences in your specific model system.

- Troubleshooting Steps:
 - Analyze the Signaling Pathway: The blockade of the sst(1) receptor can disrupt the normal signaling cascade initiated by somatostatin. This can lead to a variety of downstream effects.
 - Consult Relevant Literature: Research the known functions of the sst(1) receptor in your specific cell type or tissue to understand the potential consequences of its blockade.

Data Presentation

Table 1: **SRA880** Binding Affinity Profile

Target Receptor	Species	pKd (mean)	Notes
Somatostatin sst(1)	Human (recombinant)	8.05	High affinity, primary target.[1]
Somatostatin sst(1)	Rat, Mouse, Monkey (native)	7.8 - 8.6	High affinity across species.[1]
Other Somatostatin Receptors (sst(2,3,4,5))	Human (recombinant)	≤ 6.0	Significantly lower affinity.[1]
Dopamine D4	Human	Not explicitly quantified in the primary source, but noted as the main off-target.[1]	Further investigation may be required to determine the precise affinity.

Experimental Protocols

Key Experiment: Competitive Radioligand Binding Assay to Determine Off-Target Affinity

This protocol provides a general framework for assessing the binding affinity of **SRA880** to the dopamine D4 receptor.

Objective: To determine the inhibitor constant (K_i) of **SRA880** for the human dopamine D4 receptor.

Materials:

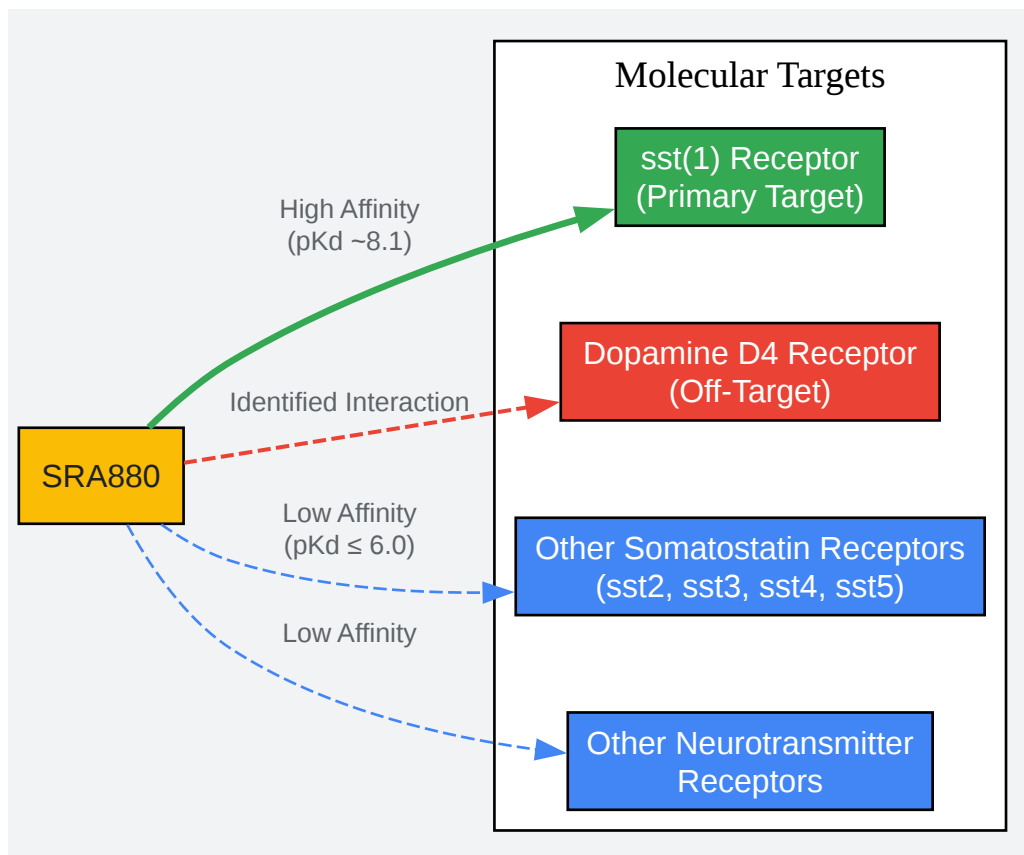
- Cell Membranes: Membranes from a stable cell line overexpressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
- Radioligand: A high-affinity radiolabeled antagonist for the D4 receptor (e.g., [^3H]-spiperone).

- Test Compound: **SRA880**.
- Non-specific Binding Control: A high concentration (e.g., 10 μ M) of a known D4 receptor antagonist (e.g., haloperidol or clozapine).
- Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
- Scintillation Fluid.
- Glass Fiber Filters.
- Filtration Apparatus.
- Scintillation Counter.

Procedure:

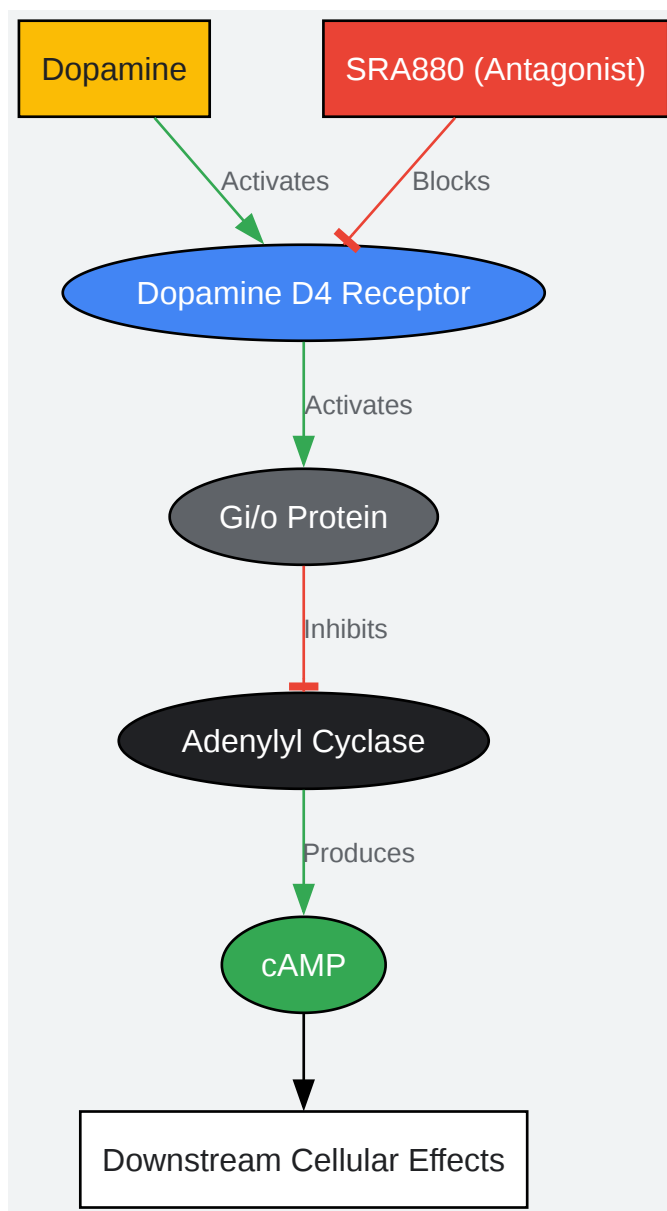
- Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of **SRA880**. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the **SRA880** concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Mandatory Visualizations



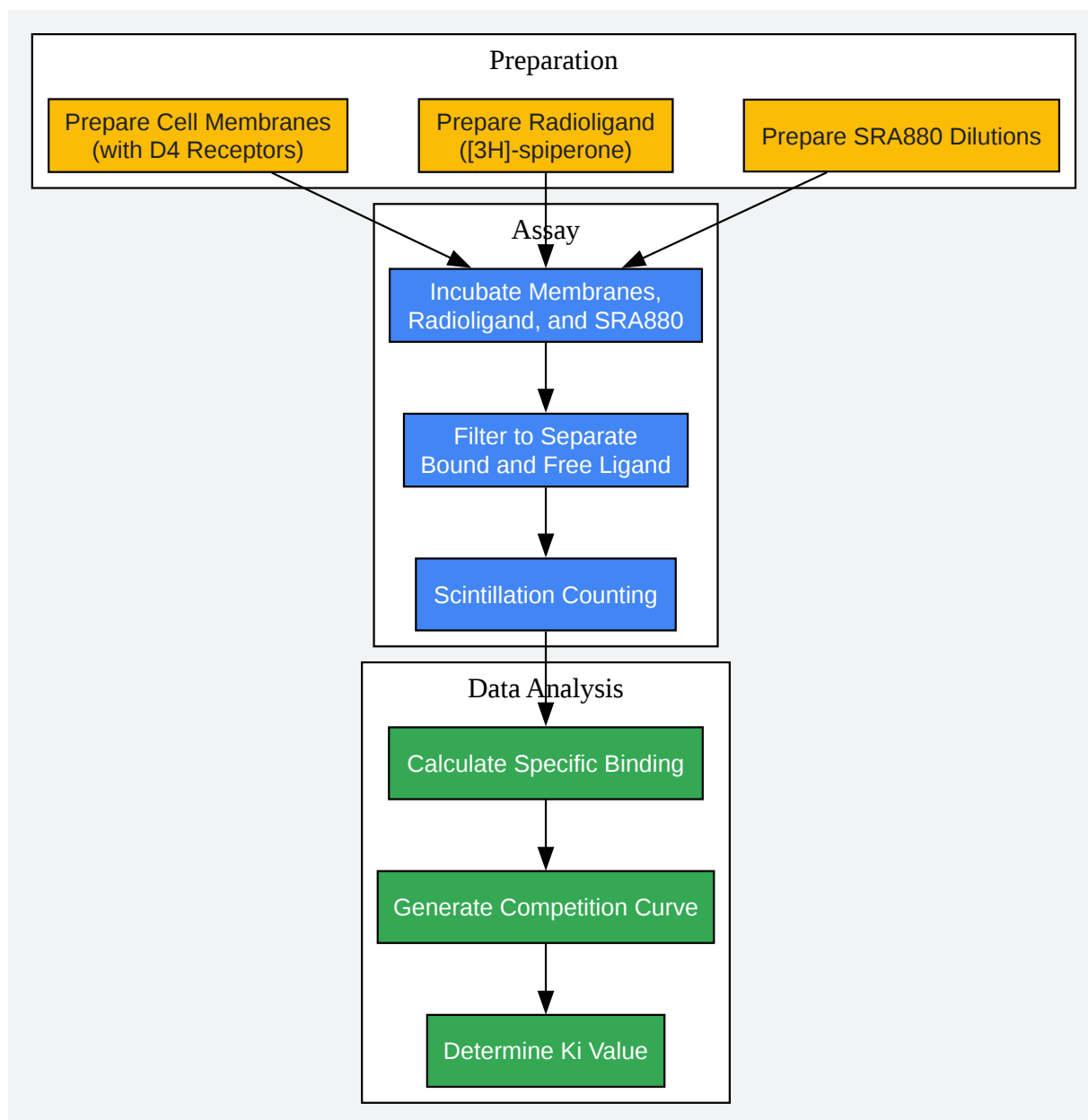
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Caption: **SRA880** Target Affinity Profile.



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Caption: Dopamine D4 Receptor Signaling Pathway.



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Caption: Radioligand Binding Assay Workflow.

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References

- 1. SRA880, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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